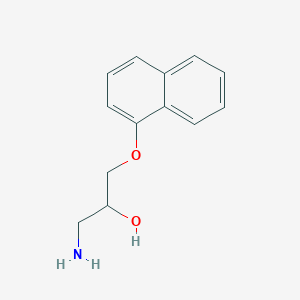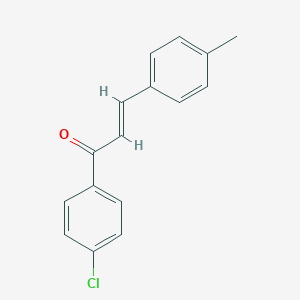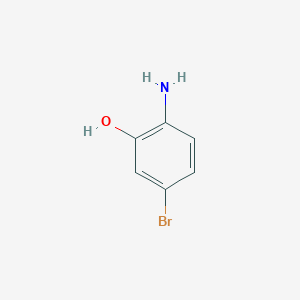
N-Desisopropylpropranolol
Übersicht
Beschreibung
Norpropranolol (hydrochloride) is an active metabolite of propranolol, a non-selective beta-adrenergic receptor antagonist. It is formed from propranolol by the cytochrome P450 isoform CYP1A2. Norpropranolol binds to beta-adrenergic receptors and inhibits isoproterenol-induced activation of adenylate cyclase .
Wissenschaftliche Forschungsanwendungen
Norpropranolol has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in analytical chemistry for the study of beta-adrenergic receptor interactions.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding.
Medicine: Explored for its potential therapeutic effects in cardiovascular diseases and anxiety disorders.
Industry: Utilized in the development of beta-blocker drugs and related pharmaceuticals.
Wirkmechanismus
Norpropranolol exerts its effects by binding to beta-adrenergic receptors, thereby blocking the action of endogenous catecholamines like epinephrine and norepinephrine. This leads to a decrease in heart rate, myocardial contractility, and blood pressure . The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved include the inhibition of adenylate cyclase activity .
Similar Compounds:
Propranolol: The parent compound from which norpropranolol is derived.
Atenolol: A selective beta-1 adrenergic receptor antagonist used primarily for cardiovascular conditions.
Metoprolol: Another selective beta-1 adrenergic receptor antagonist with similar therapeutic uses as atenolol.
Uniqueness of Norpropranolol: Norpropranolol is unique due to its formation as a metabolite of propranolol and its specific binding affinity to beta-adrenergic receptors. Its ability to inhibit adenylate cyclase activity distinguishes it from other beta-blockers .
Biochemische Analyse
Biochemical Properties
N-Desisopropylpropranolol plays a significant role in biochemical reactions. It is primarily metabolized by the cytochrome P450 isozymes, specifically CYP1A2 and CYP2D6 . The process of side-chain oxidation involves two steps, with the first step to this compound being catalyzed mainly by CYP1A2 .
Cellular Effects
The cellular effects of this compound are primarily observed in the context of its parent drug, propranolol. Propranolol and its metabolites, including this compound, have been detected in infants’ plasma, indicating its systemic circulation and potential cellular effects .
Molecular Mechanism
The molecular mechanism of this compound is closely tied to its parent drug, propranolol. The metabolism of propranolol involves ring oxidation and side-chain N-desisopropylation, with this compound being a key product of the latter process .
Temporal Effects in Laboratory Settings
Studies have successfully quantified the concentrations of propranolol and its metabolites, including this compound, in the plasma of infants over time .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, research on propranolol metabolism in dogs has been conducted
Metabolic Pathways
This compound is involved in the metabolic pathways of propranolol. The side-chain oxidation process, which produces this compound, is catalyzed mainly by CYP1A2 .
Transport and Distribution
Current studies primarily focus on the detection of this compound in plasma .
Subcellular Localization
Given its role as a metabolite of propranolol, it is likely to be found in the liver where propranolol metabolism primarily occurs
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of norpropranolol typically involves the N-dealkylation of propranolol. This process is catalyzed by the cytochrome P450 enzyme system, specifically CYP1A2 . The reaction conditions often include the presence of an oxidizing agent and a suitable solvent to facilitate the reaction.
Industrial Production Methods: Industrial production of norpropranolol follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions: Norpropranolol undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Norpropranolol can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Cerium (IV) sulfate in an acidic medium.
Reduction: Sodium borohydride in a suitable solvent.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with cerium (IV) sulfate can yield various oxidized derivatives .
Eigenschaften
IUPAC Name |
1-amino-3-naphthalen-1-yloxypropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c14-8-11(15)9-16-13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11,15H,8-9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMCITCRZXLMDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90943119 | |
| Record name | 1-Amino-3-[(naphthalen-1-yl)oxy]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90943119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20862-11-7 | |
| Record name | (±)-Desisopropylpropranolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20862-11-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Desisopropylpropranolol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020862117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Amino-3-[(naphthalen-1-yl)oxy]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90943119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NORPROPRANOLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23EJC6KS1X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















